molecular formula C9H11F2NO2 B7973077 2-(2,2-Difluoroethoxy)-4-methoxyaniline

2-(2,2-Difluoroethoxy)-4-methoxyaniline

Cat. No.: B7973077
M. Wt: 203.19 g/mol
InChI Key: GHOITONPAPCLHC-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-4-methoxyaniline is an aromatic amine derivative featuring a methoxy group at the para position and a 2,2-difluoroethoxy substituent at the ortho position of the aniline ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the combination of electron-donating (methoxy) and electron-withdrawing (difluoroethoxy) groups.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-6-2-3-7(12)8(4-6)14-5-9(10)11/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOITONPAPCLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-4-methoxyaniline typically involves the reaction of 2,2-difluoroethanol with 4-methoxyaniline under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the aniline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-4-methoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

4-(2H-1,2,3,4-Tetrazol-2-yl)aniline

This compound replaces the difluoroethoxy and methoxy groups with a tetrazolyl moiety. Key distinctions:

  • Polarity : The tetrazolyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the difluoroethoxy-methoxy system.
  • Molecular Weight : 173.17 g/mol (vs. 173.1 g/mol for the target compound), suggesting similar size but divergent physicochemical behavior .

6-(3-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic Acid

This heterocyclic analog features a fused oxazolo-pyridine core. Differences include:

  • Complexity : The bicyclic structure introduces rigidity, reducing conformational flexibility compared to the simpler aniline derivative.
  • Acidity : The carboxylic acid group (pKa ~2-3) contrasts sharply with the weakly basic aniline (pKa ~4-5) in the target compound .

Patent-Based Analogs

A patent (EP 4,374,877 A2) describes a structurally complex carboxamide derivative containing a difluoroethoxy-phenyl moiety. The target compound’s simpler structure may serve as a precursor for such syntheses .

Data Tables

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₉H₁₀F₂NO₂ ~173.1 Ortho-difluoroethoxy, para-methoxy
3-(2,2-Difluoroethoxy)-4-methoxyaniline C₉H₁₀F₂NO₂ 173.1 Meta-difluoroethoxy, para-methoxy
4-(2H-1,2,3,4-Tetrazol-2-yl)aniline C₇H₆N₄ 173.17 Para-tetrazolyl
6-(3-Methoxyphenyl)oxazolo-pyridine carboxylic acid C₁₆H₁₃N₃O₄ 265.23 Oxazolo-pyridine core, carboxylic acid

Table 2: Functional Group Impact on Properties

Compound Type Solubility (Predicted) Reactivity Profile
This compound Low in water; moderate in polar aprotic solvents Electrophilic substitution at amine; base-sensitive
4-(2H-Tetrazol-2-yl)aniline High in polar solvents Acid-catalyzed ring-opening; hydrogen-bond donor
Patent carboxamide derivative Lipophilic Stable under physiological conditions

Research Findings and Implications

  • Synthetic Challenges: The ortho-difluoroethoxy group in the target compound complicates regioselective synthesis compared to meta-substituted analogs, as noted in methodologies resembling Example 427 of EP 4,374,877 A2 .
  • Stability: The electron-withdrawing nature of the difluoroethoxy group may reduce oxidative degradation of the aniline ring, enhancing shelf-life compared to non-fluorinated analogs .

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